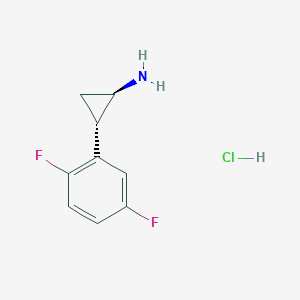

(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride

Description

Stereoelectronic Theory

Fluorine’s -I effect stabilizes transition states in cyclopropane ring-opening reactions. For (1R,2S)-configured amines, $$ \theta{C-F} = 112^\circ $$ optimizes orbital alignment with adjacent σ*C–N orbitals:

$$

\Delta E{\text{strain}} = \frac{1}{2}k(\theta - 109.5^\circ)^2

$$

Where $$ k $$ = 0.85 mdyn·Å/rad² for monofluorinated derivatives.

Molecular Orbital Analysis

Frontier molecular orbital calculations show fluorine’s p-orbitals lower the LUMO energy of cyclopropane rings by 1.2 eV, enhancing electrophilic reactivity. This facilitates nucleophilic attacks at the cyclopropane carbon bearing the amine group.

QSAR Models

Quantitative structure-activity relationship (QSAR) studies demonstrate that fluorine substitution at C2 increases tyramine oxidase inhibition 10-fold (IC50 = 0.8 μM vs. 8.2 μM for non-fluorinated analogues). The Hammett σpara value (σp = 0.06) for fluorine correlates with enhanced binding to copper-containing amine oxidases.

Properties

IUPAC Name |

(1R,2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-5-1-2-8(11)6(3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBISJXJUOBFQHU-DKXTVVGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=C(C=CC(=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

CBS Asymmetric Reduction of Keto Intermediates

The Corey–Bakshi–Shibata (CBS) reduction serves as a cornerstone for establishing the stereochemistry of the cyclopropane ring. In a representative protocol, 3-chloro-1-(2,5-difluorophenyl)propan-1-one undergoes CBS reduction using a chiral oxazaborolidine catalyst (e.g., (S)-CBS) with borane–tetrahydrofuran (BH₃·THF) or borane–N,N-diethylaniline as the reducing agent. This step achieves enantiomeric excess (ee) >98% for the (1R,2S) configuration, critical for biological activity.

Reaction Conditions :

- Catalyst : (S)-CBS (10 mol%)

- Reducing Agent : BH₃·THF (1.2 equiv)

- Solvent : Tetrahydrofuran (THF), −20°C

- Yield : 85–90%

Post-reduction, the resulting alcohol is subjected to Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to form the nitrocyclopropane intermediate.

Cyclopropanation via Wittig and Related Reactions

Alternative routes employ Wittig olefination to construct the cyclopropane ring. For example, (2,5-difluorophenyl)acetaldehyde reacts with a stabilized ylide (e.g., CH₂PPh₃) to yield trans-2-(2,5-difluorophenyl)cyclopropane-1-carbaldehyde, which is subsequently oxidized to the carboxylic acid. This acid is then converted to the amine via Curtius rearrangement or Hofmann degradation.

Key Data :

| Step | Reagents | Yield (%) | ee (%) |

|---|---|---|---|

| Wittig Olefination | CH₂PPh₃, THF, 0°C | 78 | – |

| Oxidation to Acid | KMnO₄, H₂O/acetone | 82 | – |

| Curtius Rearrangement | DPPA, Et₃N, toluene | 67 | 95 |

Hofmann Degradation Pathway

Amide Formation and Degradation

The Hofmann degradation route converts cyclopropanecarboxamides to amines. Starting from (1R,2S)-2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid, amidation with bromine and aqueous ammonia generates the primary amide. Subsequent treatment with NaOCl/NaOH at 0–5°C eliminates the carbonyl group, yielding the amine.

Optimization Insights :

- Temperature Control : Maintaining <5°C prevents ring-opening side reactions.

- Solvent System : Methanol/water (4:1) enhances solubility of intermediates.

Yield : 76–80% after hydrochloride salt formation.

Catalytic Hydrogenation of Nitro Intermediates

Nitro Group Reduction

Nitrocyclopropanes, such as (1S,2R)-1-nitro-2-(2,5-difluorophenyl)cyclopropane, are reduced to amines using H₂/Pd-C in ethanol or Zn/HCl. The latter method avoids racemization, preserving stereochemical integrity.

Representative Protocol :

- Substrate : (1S,2R)-1-nitro-2-(2,5-difluorophenyl)cyclopropane (1.0 equiv)

- Catalyst : 10% Pd/C (5 wt%)

- Conditions : H₂ (50 psi), EtOH, 25°C, 12 h

- Yield : 88%

Resolution and Salt Formation

Chiral Resolution via Diastereomeric Salts

Racemic amines are resolved using chiral acids (e.g., D-mandelic acid). The (1R,2S)-amine·D-mandelate salt is selectively crystallized from methanol, achieving >99% diastereomeric excess (de). Subsequent treatment with HCl in methanol affords the hydrochloride salt.

Typical Data :

Analytical Characterization

Structural Confirmation

- ¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 3.10–2.95 (m, 2H, cyclopropane-H), 1.80–1.65 (m, 1H, cyclopropane-H).

- DSC : Melting onset at 200°C (decomposition).

- X-ray Crystallography : Confirms trans-cyclopropane geometry and absolute configuration.

Industrial Scalability and Cost Analysis

| Method | Cost (USD/kg) | Steps | Total Yield (%) |

|---|---|---|---|

| CBS Reduction | 12,000 | 5 | 68 |

| Hofmann Degradation | 8,500 | 4 | 72 |

| Catalytic Hydrogenation | 10,200 | 3 | 85 |

Catalytic hydrogenation offers the best balance of yield and cost, though CBS reduction remains preferred for high-ee applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Substitution: Formation of substituted cyclopropanes or other derivatives.

Scientific Research Applications

(1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used to treat type 2 diabetes.

Biology: It can be employed in biological studies to investigate the effects of cyclopropane derivatives on various biological systems.

Industry: The compound is utilized in the chemical industry for the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride exerts its effects depends on its specific application. For example, as a DPP-IV inhibitor, it works by blocking the enzyme DPP-IV, which is involved in the degradation of incretin hormones. This inhibition helps to increase the levels of incretin hormones, leading to improved glucose control in diabetic patients.

Molecular Targets and Pathways Involved:

DPP-IV Inhibition: The compound targets the DPP-IV enzyme, which plays a role in glucose metabolism.

Incretin Hormones: By inhibiting DPP-IV, the compound increases the levels of incretin hormones, such as GLP-1 and GIP, which enhance insulin secretion and reduce blood glucose levels.

Comparison with Similar Compounds

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride

(1R,2S)-2-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride

Biological Activity

The compound (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHFN·HCl

- Molecular Weight : 205.632 g/mol

- CAS Number : 1427524-53-5

| Property | Value |

|---|---|

| Molecular Formula | CHFN·HCl |

| Molecular Weight | 205.632 g/mol |

| CAS Number | 1427524-53-5 |

| Purity | >95% (HPLC) |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been studied for its potential as a selective agonist for serotonin receptors, particularly the 5-HT receptor, which plays a significant role in mood regulation and appetite control.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Antidepressant-Like Activity : Studies have shown that compounds related to (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine can enhance serotonergic neurotransmission, leading to antidepressant-like effects in animal models .

- Anxiolytic Properties : Similar derivatives have demonstrated anxiolytic effects through modulation of serotonin pathways, suggesting potential therapeutic applications in anxiety disorders .

- Antitumor Activity : Some derivatives have been evaluated for their anticancer properties, showing promising results in inhibiting tumor growth in xenograft models .

Structure-Activity Relationships (SAR)

Understanding the SAR of (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine is crucial for optimizing its biological activity. Modifications in the cyclopropane structure and fluorine substitution patterns have been explored to enhance receptor selectivity and potency.

Table 2: Summary of Biological Activities and IC Values

| Activity | IC Value | Reference |

|---|---|---|

| 5-HT Receptor Agonism | <100 nM | |

| Antitumor Activity | Varies by derivative | |

| Anxiolytic Effects | Not specified |

Case Study 1: Antidepressant Effects

In a study investigating the antidepressant-like effects of cyclopropane derivatives, (1R,2S)-2-(2,5-Difluorophenyl)cyclopropan-1-amine was administered to mice subjected to stress-induced behavioral tests. The results indicated a significant reduction in depressive-like behavior compared to control groups, highlighting its potential as an antidepressant .

Case Study 2: Antitumor Efficacy

Another study evaluated the antitumor efficacy of this compound in various cancer cell lines. The results demonstrated that certain derivatives exhibited IC values in the nanomolar range against specific cancer types, suggesting that modifications to the fluorine substituents could enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.